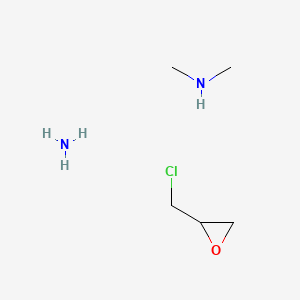
azane;2-(chloromethyl)oxirane;N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;2-(chloromethyl)oxirane;N-methylmethanamine is a chemical compound with the molecular formula C₅H₁₅ClN₂O and a molecular weight of 154.638 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azane;2-(chloromethyl)oxirane;N-methylmethanamine typically involves the polymerization of N-methylmethanamine with ammonia and 2-(chloromethyl)oxirane . The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization processes using reactors designed to handle the specific reaction conditions required for the synthesis. The use of high-purity reagents and precise control over reaction parameters ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Azane;2-(chloromethyl)oxirane;N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Polymerization: The compound can polymerize with other monomers to form copolymers.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions include substituted derivatives and copolymers with varying properties depending on the monomers used in the polymerization process .
Wissenschaftliche Forschungsanwendungen
Azane;2-(chloromethyl)oxirane;N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of azane;2-(chloromethyl)oxirane;N-methylmethanamine involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo substitution reactions, while the oxirane ring can participate in ring-opening reactions. These interactions can modulate various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanamine,N-methyl-,polymer with ammonia and 2-(chloromethyl)oxirane
- Methanamine,N-methyl-,polymer with ammonia and (chloromethyl)oxirane
- Dimethylamine,epichlorohydrin,ammonia terpolymer
Uniqueness
Azane;2-(chloromethyl)oxirane;N-methylmethanamine is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and form diverse products. Its versatility makes it valuable in multiple scientific and industrial applications .
Eigenschaften
CAS-Nummer |
52722-38-0 |
|---|---|
Molekularformel |
C5H15ClN2O |
Molekulargewicht |
154.64 g/mol |
IUPAC-Name |
azane;2-(chloromethyl)oxirane;N-methylmethanamine |
InChI |
InChI=1S/C3H5ClO.C2H7N.H3N/c4-1-3-2-5-3;1-3-2;/h3H,1-2H2;3H,1-2H3;1H3 |
InChI-Schlüssel |
XEQSHFOMHJZUNS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC.C1C(O1)CCl.N |
Verwandte CAS-Nummern |
52722-38-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
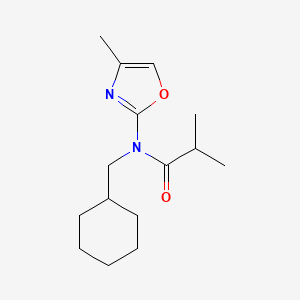
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
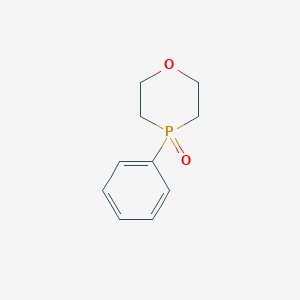

![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
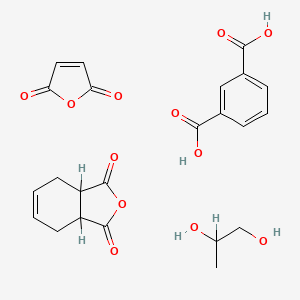
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
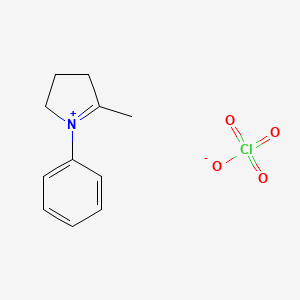
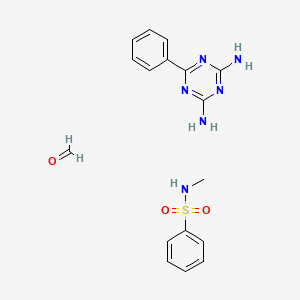
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
